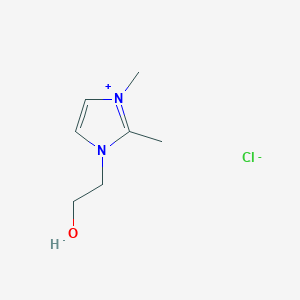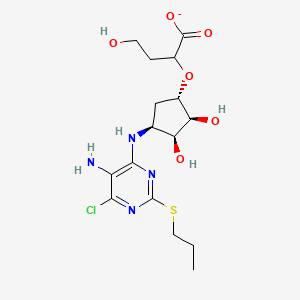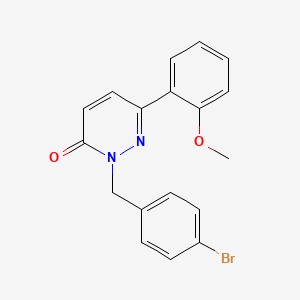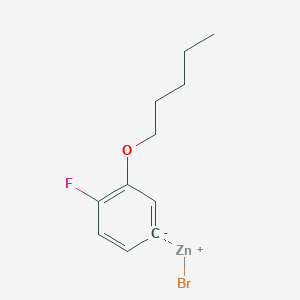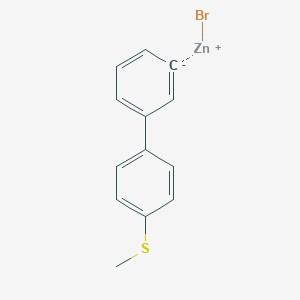
3-(4-Methylthiophenyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylthiophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiophenyl)phenylzinc bromide typically involves the reaction of 4-methylthiophenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation. The resulting organozinc compound is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.25 M.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylthiophenyl)phenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds, depending on the coupling partner.
Applications De Recherche Scientifique
3-(4-Methylthiophenyl)phenylzinc bromide is used extensively in scientific research, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methylthiophenyl)phenylzinc bromide involves the formation of a carbon-zinc bond, which is highly reactive. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide coupling partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylthio)phenylzinc bromide
- Phenylzinc bromide
- 3-(Methylthio)phenylzinc bromide
Uniqueness
3-(4-Methylthiophenyl)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H11BrSZn |
|---|---|
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-methylsulfanyl-4-phenylbenzene |
InChI |
InChI=1S/C13H11S.BrH.Zn/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CRNBDQWGSKYXEW-UHFFFAOYSA-M |
SMILES canonique |
CSC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14881419.png)
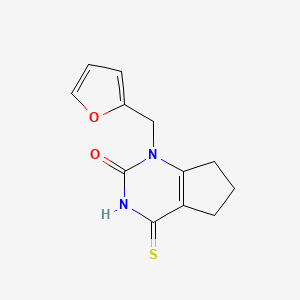
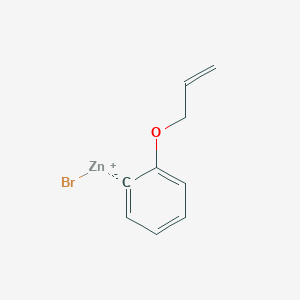
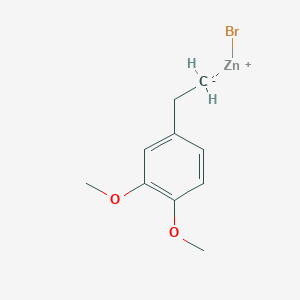
![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)
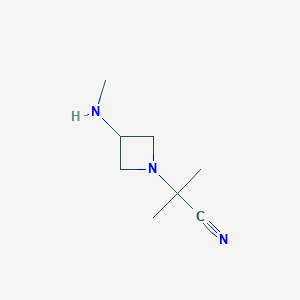
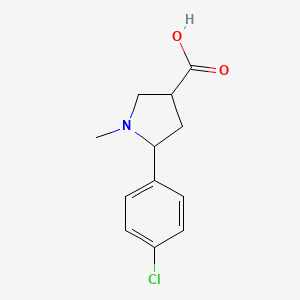
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)
